1,2-Propylene-d6 carbonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

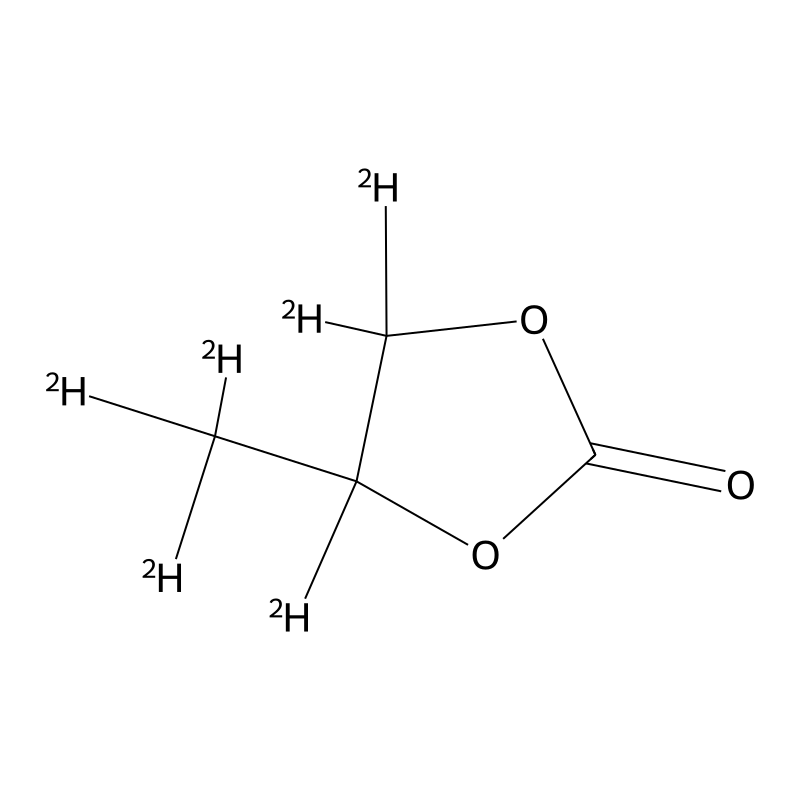

1,2-Propylene-d6 carbonate is a stable isotope-labeled derivative of propylene carbonate, characterized by its molecular formula C₄H₆O₃. This compound is a cyclic carbonate ester derived from the reaction of propylene glycol with carbon dioxide. The "d6" designation indicates that the compound contains six deuterium atoms, which are isotopes of hydrogen. This labeling is significant in various scientific applications, particularly in tracing and analytical studies due to the unique mass properties of deuterium.

1,2-Propylene-d6 carbonate is a colorless and odorless liquid, known for its high polarity and ability to act as a solvent. It is also recognized for its low toxicity and environmental safety compared to other organic solvents.

1,2-Propylene-d6 carbonate doesn't possess its own inherent mechanism of action. Its primary function lies in its application as a solvent or internal standard in NMR spectroscopy. The deuterium labeling simplifies the NMR spectrum by eliminating the signal from the typically abundant protons in the molecule, allowing for better observation of other signals of interest [].

Solvent in Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to study the structure and dynamics of molecules. Deuterated solvents, like 1,2-propylene-d6 carbonate, lack the signal from protons (regular hydrogen nuclei) in the solvent itself, which can interfere with the signals from the molecule being studied. This "silent" background from the deuterated solvent allows for clearer and more precise analysis of the target molecule Sigma-Aldrich: .

Isotope Tracing Studies

The presence of deuterium allows researchers to track the movement and fate of the 1,2-propylene-d6 carbonate molecule within a system. By analyzing the distribution of deuterium, scientists can gain insights into reaction mechanisms, metabolic pathways, or other processes involving the molecule MedChemExpress: .

1,2-Propylene-d6 carbonate can be synthesized through several methods:

- Carbonation of Propylene Oxide: This method involves reacting propylene oxide with carbon dioxide under controlled conditions to produce propylene carbonate.

- Reactions with Deuterated Reagents: Utilizing deuterated reagents in the carbonation process can yield 1,2-Propylene-d6 carbonate specifically.

- Phosgene Reaction: While more complex and less favored due to safety concerns, the reaction of 1,2-propanediol with phosgene can also yield propylene carbonate and its isotopically labeled variants .

Interaction studies involving 1,2-Propylene-d6 carbonate focus primarily on its role as a solvent and its behavior in electrochemical systems. Its ability to solvate lithium ions effectively makes it a subject of interest in battery research. Furthermore, studies on its interactions with various nucleophiles provide insights into its reactivity and potential applications in organic synthesis.

Several compounds share structural similarities with 1,2-Propylene-d6 carbonate. Below is a comparison highlighting their uniqueness:

The uniqueness of 1,2-Propylene-d6 carbonate lies primarily in its isotopic labeling with deuterium, which allows for specialized applications in analytical chemistry and tracer studies not available to its non-labeled counterparts or similar compounds.

Deuteration Techniques for Cyclic Carbonates

The synthesis of deuterated cyclic carbonates involves sophisticated methodologies that ensure complete isotopic incorporation while maintaining structural integrity [12] [24]. Hydrogen-deuterium exchange reactions represent the most prevalent approach for introducing deuterium atoms into organic molecules, utilizing deuterium oxide as the primary deuterium source [10] [24]. The process relies on platinum group metal catalysts, particularly palladium on carbon, which facilitate selective deuterium incorporation under controlled conditions [10] [24].

The deuteration mechanism proceeds through several distinct stages involving metal surface interactions [24]. Initially, the target compound adsorbs onto the catalyst surface through π-electron interactions, particularly in aromatic systems [24]. Subsequently, carbon-hydrogen bond cleavage occurs at the metal surface, followed by deuterium insertion from deuterium gas generated in situ [24]. The efficiency of deuteration depends critically on reaction temperature, with higher temperatures enabling incorporation at less reactive positions [10] [24].

Advanced deuteration protocols employ aluminum-deuterium oxide systems that generate deuterium gas through the reaction of metallic aluminum with deuterium oxide [24]. This approach offers several advantages, including environmental compatibility and the elimination of external deuterium gas requirements [24]. The method achieves deuterium enrichment levels exceeding 99% for specific molecular positions, with reaction times ranging from 20 to 120 minutes depending on substrate reactivity [24].

Electrochemical deuteration represents an emerging alternative that utilizes heavy water splitting under mild conditions [25]. This methodology offers enhanced selectivity and operates without requiring expensive deuterium sources or harsh reaction conditions [25]. The electrochemical approach generates active deuterium species directly at the electrode surface, enabling precise control over deuteration patterns [25].

Table 1: Deuteration Efficiency Comparison for Different Methodologies

| Method | Deuterium Source | Temperature (°C) | Time (min) | Deuterium Enrichment (%) | Reference |

|---|---|---|---|---|---|

| Pd/C-Al-D2O | D2O + Al | 120 | 30 | >99 | [24] |

| Electrochemical | D2O | 80 | 60 | 90-95 | [25] |

| Pt/C-D2O | D2O | 170 | 60 | 90 | [10] |

| Rh/C-D2O | D2O | 120 | 60 | >99 | [10] |

Catalytic Carbonation of Deuterated Propylene Oxide

The synthesis of 1,2-propylene-d6 carbonate through catalytic carbonation of deuterated propylene oxide represents a direct and efficient approach [13] [14]. This methodology involves the cycloaddition reaction between carbon dioxide and deuterated propylene oxide, catalyzed by transition metal complexes or organocatalysts [13] [26]. The reaction proceeds through a well-established mechanism involving epoxide ring opening and subsequent carbon dioxide insertion [13] [14].

Heterogeneous catalysts, particularly metal-organic frameworks and supported metal complexes, demonstrate exceptional activity for this transformation [17] [26]. Gallosilicate zeolites exhibit remarkable performance, achieving conversion rates of 70.8% and selectivity of 81.3% under mild conditions (75°C, 0.55 megapascals carbon dioxide pressure) [17]. The gallium centers in these catalysts play a crucial role in activating both the epoxide substrate and carbon dioxide, facilitating the cycloaddition process [17].

Homogeneous catalysts based on cobalt-potassium heterodinuclear complexes provide superior selectivity and activity [13] [14]. These systems operate through a cooperative mechanism where cobalt activates the propylene oxide while potassium provides nucleophilic carbonate species [13] [14]. The rate-determining step involves propylene oxide ring opening with an activation energy of 22.2 kilocalories per mole, closely matching experimental observations [13] [14].

The reaction selectivity depends critically on maintaining optimal equilibrium between alkoxide and carbonate intermediates [13] [14]. Temperature and carbon dioxide pressure significantly influence this balance, with conditions of 50-70°C and 20-30 bar favoring cyclic carbonate formation over undesired side reactions [13] [14]. Under these optimized conditions, the process achieves quantitative conversion while minimizing propylene carbonate formation through backbiting reactions [13] [14].

Ionic liquid catalysts offer additional advantages, including enhanced carbon dioxide solubility and simplified product separation [22] [26]. These systems achieve turnover frequencies exceeding 14,000 per hour under optimized conditions, representing significant improvements over conventional catalytic approaches [22]. The ionic liquid medium also facilitates catalyst recycling, with maintained activity over multiple reaction cycles [22].

Table 2: Catalytic Performance for Deuterated Propylene Oxide Carbonation

| Catalyst System | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) | Turnover Frequency (h⁻¹) | Reference |

|---|---|---|---|---|---|---|

| Co(III)-K(I) Complex | 60 | 25 | 95 | 98 | 128 | [13] |

| Ga-Silicate-1 | 75 | 5.5 | 70.8 | 81.3 | 136 | [17] |

| Ionic Liquid | 120 | 35 | 99.8 | >99 | 14,000 | [22] |

| Al-Aminotrisphenolate | 100 | 10 | 92 | 96 | 344,000 | [43] |

Purification and Quality Control Protocols

The purification of 1,2-propylene-d6 carbonate requires specialized techniques that preserve deuterium content while removing synthetic impurities [20] [41]. Molecular sieve treatment represents the primary purification method, utilizing Linde 5A molecular sieves dried at 350°C under argon atmosphere [20]. This approach effectively removes water content to below 2 parts per million while maintaining deuterium integrity [20].

Fractional distillation under reduced pressure provides additional purification, typically performed following molecular sieve treatment [20]. The process requires careful temperature control to prevent deuterium exchange reactions that could compromise isotopic purity [20]. Activated alumina and dried calcium oxide serve as alternative drying agents, offering comparable performance for water removal [20].

Quality control protocols encompass multiple analytical techniques for comprehensive characterization [41] [44]. High-resolution mass spectrometry provides quantitative assessment of isotopic purity through analysis of hydrogen-deuterium isotopologue distributions [41] [44]. The method enables detection of deuterium enrichment with accuracy exceeding 99% and requires minimal sample quantities [44].

Nuclear magnetic resonance spectroscopy offers complementary structural verification and deuterium content determination [41]. Carbon-13 nuclear magnetic resonance reveals characteristic chemical shifts for deuterated positions, while deuterium nuclear magnetic resonance directly quantifies isotopic incorporation [10] [34]. The technique provides site-specific information about deuteration patterns and identifies potential partial exchange products [41].

Infrared spectroscopy enables identification of carbon-deuterium vibrational modes, which appear at lower frequencies compared to carbon-hydrogen stretches [35] [38]. The characteristic carbon-deuterium stretching vibrations occur in the 2100-2300 wavenumber region, providing rapid confirmation of deuterium incorporation [35]. Far-infrared spectroscopy proves particularly valuable for distinguishing between different deuteration patterns [38].

Table 3: Analytical Methods for Quality Control of 1,2-Propylene-d6 Carbonate

| Analytical Technique | Parameter Measured | Detection Limit | Accuracy (%) | Sample Requirement | Reference |

|---|---|---|---|---|---|

| HR-MS | Isotopic Purity | 0.1% | >99 | Nanogram | [44] |

| ¹³C NMR | Structural Integrity | 1% | 95-98 | Milligram | [41] |

| ²H NMR | Deuterium Content | 0.5% | >97 | Milligram | [10] |

| IR Spectroscopy | C-D Vibrations | 2% | 90-95 | Microgram | [35] |

| GC-MS | Purity Assessment | 0.01% | >98 | Microgram | [36] |

Advanced purification protocols incorporate continuous monitoring of deuterium content throughout processing stages [41]. This approach prevents inadvertent hydrogen-deuterium exchange that could occur during extended exposure to protic solvents or elevated temperatures [41]. Storage under inert atmosphere using molecular sieves maintains isotopic integrity over extended periods [20].

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H nuclear magnetic resonance spectrum of 1,2-propylene-d6 carbonate shows dramatically simplified patterns compared to the non-deuterated analog due to the replacement of hydrogen atoms with deuterium [5] [6]. In the regular propylene carbonate, three distinct proton environments are observed: the methine proton at 4.81-4.90 parts per million appearing as a multipiplet, the methylene protons at 4.01-4.57 parts per million as a quartet with coupling constant of 8.4 hertz, and the methyl protons at 1.49-1.51 parts per million as a doublet [6].

The deuterated compound exhibits residual proton signals only from incomplete deuteration sites or impurities, with the spectrum showing significantly reduced complexity [7] [8]. The absence of the major proton signals allows for enhanced observation of trace compounds or impurities that would otherwise be obscured by the solvent peaks [9]. The residual proton content directly correlates with the isotopic purity of the deuterated compound, typically showing 98 atom percent deuterium incorporation [2] [4].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance analysis provides comprehensive structural information for 1,2-propylene-d6 carbonate, revealing all carbon environments within the molecule [10] [11]. The carbonyl carbon appears in the downfield region around 154-156 parts per million, while the ring carbons appear between 64-77 parts per million, and the methyl carbon resonates around 19-20 parts per million [5] [12].

A distinctive feature of the ¹³C nuclear magnetic resonance spectrum is the observation of carbon-deuterium coupling, which manifests as characteristic splitting patterns [7] [13]. The coupling constants for carbon-deuterium interactions are approximately one-sixth the magnitude of corresponding carbon-hydrogen couplings, typically ranging from 15-25 hertz [14] [13]. This coupling provides valuable structural information for confirming the positions of deuterium incorporation and assessing the completeness of labeling at specific sites.

Deuterium Nuclear Magnetic Resonance Spectroscopy

Deuterium nuclear magnetic resonance spectroscopy offers direct observation of the deuterated positions within 1,2-propylene-d6 carbonate [15] [16]. The ²H nuclear magnetic resonance spectrum typically shows broad signals due to the quadrupolar nature of the deuterium nucleus, which possesses a nuclear spin of 1 [15] [17]. The chemical shifts for deuterium generally mirror those of the corresponding proton positions, appearing in similar regions but with characteristic line broadening.

The deuterium signals provide quantitative information about the degree of deuteration at each position, enabling precise determination of isotopic enrichment [16] [18]. Integration of the deuterium peaks relative to internal standards allows calculation of the percentage deuterium incorporation, which is crucial for applications requiring high isotopic purity [8] [19].

Isotopic Purity Assessment Methods

Mass Spectrometric Approaches

Electrospray ionization high-resolution mass spectrometry represents the most sensitive method for isotopic purity determination of 1,2-propylene-d6 carbonate [8] [19]. This technique analyzes the isotopolog distribution by examining the relative abundances of molecular ions with different numbers of incorporated deuterium atoms [20]. The method involves recording full-scan mass spectra, extracting isotopic ion peaks, and calculating enrichment based on the formula: (ID₆/(ID₀+ID₁+...+ID₆)) × 100, where I represents the intensity of each isotopolog [8].

Liquid chromatography coupled with electrospray ionization high-resolution mass spectrometry provides enhanced selectivity by separating the compound chromatographically before mass spectrometric analysis [19] [21]. This approach offers precision within ±0.8 percent and requires only microgram quantities of sample [21]. The method simultaneously confirms structural integrity while determining isotopic enrichment, making it particularly valuable for quality control applications.

Nuclear Magnetic Resonance Quantitative Methods

Quantitative nuclear magnetic resonance spectroscopy provides position-specific isotopic purity information for 1,2-propylene-d6 carbonate [16] [22]. The ¹H nuclear magnetic resonance approach calculates deuterium content by measuring residual proton signals and comparing them to theoretical values for complete deuteration [16]. The formula employed is: (1 - IHresidual/IHtheoretical) × 100, where I represents the integrated signal intensity.

Direct ²H nuclear magnetic resonance quantification measures deuterium incorporation through peak integration relative to internal standards [16] [23]. This method provides absolute quantification of deuterium content with precision of approximately ±2 percent, though it requires larger sample quantities compared to mass spectrometric methods [16]. The technique offers the advantage of providing site-specific deuteration information, which is valuable for confirming regioselective labeling patterns.

Chromatographic Methods

Gas chromatography-mass spectrometry offers isotopic purity assessment through analysis of molecular ion isotope patterns [24] [25]. The method separates the deuterated compound chromatographically and analyzes the mass spectral fragmentation pattern to determine the extent of deuterium incorporation [24]. Peak area ratios of molecular ions provide quantitative information about isotopic enrichment with precision of ±1.5 percent.

High-performance liquid chromatography methods can distinguish between isotopologs based on their slight differences in retention behavior [19]. When coupled with mass spectrometric detection, this approach provides both separation and identification capabilities, enabling determination of isotopic purity while confirming structural integrity [21].

Comparative Spectral Signatures with Non-deuterated Analog

Molecular Weight and Mass Spectral Differences

The most obvious distinction between 1,2-propylene-d6 carbonate and its non-deuterated analog lies in their molecular weights [1] [2]. The regular propylene carbonate exhibits a molecular weight of 102.09 daltons, while the deuterated version shows 108.13 daltons, representing a mass shift of exactly 6 daltons corresponding to the six deuterium atoms [1] [26]. This mass difference provides the primary identification criterion in mass spectrometric analysis.

The isotopic mass distribution patterns differ significantly between the two compounds [8]. Non-deuterated propylene carbonate shows the natural isotope pattern dominated by the monoisotopic peak, while the deuterated analog exhibits a characteristic isotopolog distribution centered around the fully deuterated molecular ion [19]. The relative abundances of these isotopologs directly reflect the isotopic purity of the deuterated compound.

Nuclear Magnetic Resonance Spectral Simplification

The ¹H nuclear magnetic resonance spectrum of 1,2-propylene-d6 carbonate demonstrates dramatic simplification compared to the non-deuterated compound [7]. While regular propylene carbonate shows complex multiplet patterns from proton-proton coupling interactions, the deuterated analog exhibits greatly reduced spectral complexity due to the elimination of most proton signals [5] [6].

This spectral simplification provides significant advantages in nuclear magnetic resonance applications, particularly when the deuterated compound serves as a solvent [9] [27]. The absence of interfering solvent peaks allows for enhanced observation and quantification of analyte signals that would otherwise be obscured [28] [29]. The isotope effect on chemical shifts is minimal, typically less than 0.05 parts per million, ensuring that the chemical environment remains essentially unchanged upon deuteration [14].

Physical Property Modifications

Deuteration induces subtle but measurable changes in the physical properties of 1,2-propylene-d6 carbonate [2] [26]. The density increases from 1.205 grams per cubic centimeter for the non-deuterated compound to 1.258 grams per cubic centimeter for the deuterated analog, reflecting the higher mass of deuterium compared to hydrogen [2] [30]. The boiling point shows a slight decrease from 242 degrees Celsius to approximately 240 degrees Celsius due to the isotope effect on intermolecular interactions [2].